Dipalmitolein

Vue d'ensemble

Description

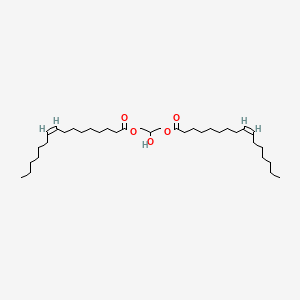

Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It has a molecular formula of C35H64O5 and a formula weight of 564.9 .

Molecular Structure Analysis

The formal name of Dipalmitolein is (9Z,9’Z)-9-hexadecenoic acid, diester with 1,2,3-propanetriol . The InChi Code is InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34 (37)39-31-33 (36)32-40-35 (38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- .Physical And Chemical Properties Analysis

Dipalmitolein has a molecular formula of C35H64O5 and a formula weight of 564.9 . It is a liquid at room temperature . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml) .Applications De Recherche Scientifique

Crystallization Properties in Fat Systems

Dipalmitolein, as a diacylglycerol (DAG), plays a significant role in the crystallization properties of fats. A study by Silva et al. (2014) explored the effects of blending triacylglycerols (TAGs) and DAGs, including dipalmitolein, on the melting and crystallization properties in fat systems. The addition of DAGs like dipalmitolein was found to delay the onset of crystallization of saturated TAGs, highlighting its influence on the physical properties of fats in food research (Silva et al., 2014).

Interaction with Phosphatidylcholine Bilayers

The interaction of diacylglycerols, including dipalmitolein, with phospholipid bilayers was studied by de Boeck and Zidovetzki (1989). Their research showed that saturated DAGs like dipalmitolein induce phase separation in lipid bilayers. This study provides insights into the structural behavior of lipids, relevant for understanding cell membrane dynamics and drug delivery systems (de Boeck & Zidovetzki, 1989).

Enhancement of Ca-ATPase Activity

A study by Cheng and Hui (1986) examined the effect of diacylglycerols, including dipalmitolein, on the function of Ca-ATPase in reconstituted vesicles. While diolein enhanced the Ca-transport function of Ca-ATPase, dipalmitolein did not exhibit this effect. This research contributes to understanding how lipid composition affects membrane protein functions, relevant in biochemistry and pharmacology (Cheng & Hui, 1986).

Influence on α-Glucosidase Inhibitory Activities

The α-glucosidase inhibitory activities of various compounds, including 1,3-Dipalmitolein, were investigated by Nguyen and Kim (2015). They found that 1,3-Dipalmitolein exhibited potent α-glucosidase inhibitory activity. This research is significant for exploring potential natural sources of inhibitors, useful in managing obesity and diabetes mellitus (Nguyen & Kim, 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dipalmitoleoylglycerol | |

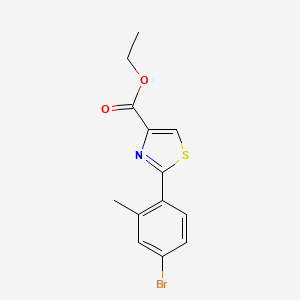

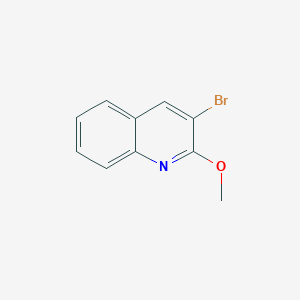

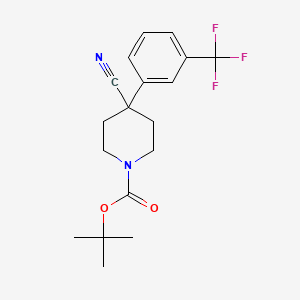

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 1,3-Dipalmitolein as an α-glucosidase inhibitor?

A1: While the provided research articles confirm the α-glucosidase inhibitory activity of 1,3-Dipalmitolein [], they don't delve into the specific molecular mechanism of action. The study states that 1,3-Dipalmitolein exhibits a mixed competitive inhibition against Saccharomyces cerevisiae α-glucosidase []. This suggests that it might interact with both the free enzyme and the enzyme-substrate complex, potentially hindering substrate binding and/or enzyme catalysis. Further research is needed to fully elucidate the specific interactions between 1,3-Dipalmitolein and the enzyme.

Q2: What are the potential implications of 1,3-Dipalmitolein's α-glucosidase inhibitory activity?

A2: The research suggests that 1,3-Dipalmitolein, isolated from the internal organ of the sea cucumber Stichopus japonicas, shows promising α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are known to delay carbohydrate digestion and absorption, which can be beneficial in managing blood sugar levels, particularly in the context of obesity and diabetes mellitus []. Therefore, this discovery highlights 1,3-Dipalmitolein as a potential candidate for further investigation in the development of new therapeutic strategies for these conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)

![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)

![2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B1502865.png)

![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)